molecular formula C27H40O6 B191735 Acide lucidènique N CAS No. 364622-33-3

Acide lucidènique N

Numéro de catalogue: B191735
Numéro CAS: 364622-33-3
Poids moléculaire: 460.6 g/mol
Clé InChI: YBGBNHHXOJXFNM-UQCMLMITSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Lucidenic acid N, also known as Lucidenic acid LM1, is a triterpenoid compound found in Ganoderma lucidum . The primary targets of Lucidenic acid N are cancer cells, including prostate cancer, leukemia, liver cancer, and lung cancer cells .

Mode of Action

Lucidenic acid N interacts with these cancer cells, inducing cytotoxicity .

Biochemical Pathways

The biochemical pathways affected by Lucidenic acid N are primarily related to cell apoptosis. The activation of caspase-9 and caspase-3 suggests that the intrinsic (or mitochondrial) pathway of apoptosis is involved . This pathway is crucial in regulating cell death and survival, and its activation leads to the downstream effect of cell apoptosis.

Result of Action

The primary result of Lucidenic acid N’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells, thereby potentially inhibiting the growth and spread of cancer.

Action Environment

Analyse Biochimique

Cellular Effects

Lucidenic Acid N has been found to exert effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells .

Molecular Mechanism

At the molecular level, Lucidenic Acid N exerts its effects through various mechanisms. It has been demonstrated to induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage . More in-depth studies are needed to fully understand its mechanism of action.

Dosage Effects in Animal Models

The effects of Lucidenic Acid N vary with different dosages in animal models. Some studies have shown that supplement of the lucidenic acid-rich extract decreased the number of tumor foci and the activities of serum MMP-2 and MMP-9 in the ICR-nu/nu mice implanted

Metabolic Pathways

Lucidenic Acid N is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide lucidènique N implique plusieurs étapes, en commençant par le lanostérol, un précurseur triterpénoïde courant. La voie de synthèse comprend généralement des réactions d'oxydation, de réduction et de cyclisation pour former la structure tétracyclique. Des conditions réactionnelles spécifiques, telles que la température, le pH et les solvants, sont optimisées pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle : La production industrielle de l'this compound est principalement réalisée par la culture de Ganoderma lucidum. Le champignon est cultivé dans des conditions contrôlées pour maximiser la production de triterpénoïdes. Les corps fructifères sont ensuite récoltés, séchés et soumis à des processus d'extraction et de purification pour isoler l'this compound .

Analyse Des Réactions Chimiques

Types de réactions : L'acide lucidènique N subit diverses réactions chimiques, notamment :

    Oxydation : Conversion de groupes hydroxyle en groupes carbonyle.

    Réduction : Réduction de groupes carbonyle en groupes hydroxyle.

    Substitution : Remplacement de groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, qui peuvent présenter différentes propriétés pharmacologiques .

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique plusieurs cibles moléculaires et voies métaboliques :

Comparaison Avec Des Composés Similaires

L'acide lucidènique N est unique parmi les acides lucidèniques en raison de ses caractéristiques structurelles et de ses propriétés pharmacologiques spécifiques. Des composés similaires comprennent :

L'this compound se distingue par ses puissantes propriétés anticancéreuses et anti-inflammatoires, ce qui en fait un candidat prometteur pour des recherches et un développement futurs .

Activité Biologique

Lucidenic acid N, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of lucidenic acid N, supported by data tables and relevant case studies.

Overview of Lucidenic Acids

Lucidenic acids are a group of triterpenoids characterized by a C27 lanostane skeleton. They are primarily found in Ganoderma lucidum, commonly known as reishi or lingzhi mushroom, which has been used in traditional medicine for centuries. While extensive research has focused on ganoderic acids, lucidenic acids have emerged as significant compounds with various health benefits.

Pharmacological Properties

Lucidenic acid N exhibits a range of biological activities, including:

  • Anti-cancer Activity : Studies indicate that lucidenic acid N can induce cytotoxic effects in various cancer cell lines, including liver cancer (HepG2) and breast cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis through various pathways, including the modulation of matrix metalloproteinase-9 (MMP-9) activity .
  • Anti-inflammatory Effects : Lucidenic acid N demonstrates potential anti-inflammatory properties by suppressing inflammatory cytokines and mediators in vitro. This may be beneficial for conditions characterized by chronic inflammation .
  • Antioxidant Activity : The compound exhibits strong antioxidant capabilities, which help mitigate oxidative stress and protect cells from damage caused by free radicals .
  • Neuroprotective Effects : Preliminary studies suggest that lucidenic acid N may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

The biological activities of lucidenic acid N are attributed to its structural characteristics and interactions with cellular pathways:

  • Inhibition of MMP-9 : Lucidenic acid N has been shown to significantly inhibit PMA-induced MMP-9 activity in HepG2 cells, which is crucial for cancer cell invasion and metastasis .
  • Regulation of Apoptosis : It modulates apoptotic pathways by influencing pro-apoptotic and anti-apoptotic proteins, thus promoting cell death in cancerous cells .
  • Antioxidative Mechanisms : The compound enhances the expression of endogenous antioxidant enzymes, reducing oxidative stress within cells .

Table 1: Biological Activities of Lucidenic Acid N

Activity TypeDescriptionReferences
Anti-cancerInduces apoptosis in HepG2 and breast cancer cells
Anti-inflammatorySuppresses inflammatory cytokines
AntioxidantReduces oxidative stress
NeuroprotectivePotential benefits against neurodegenerative diseases

Table 2: Case Studies on Lucidenic Acid N

Study TitleFindingsYear
Anti-invasive effect of lucidenic acidsSignificant inhibition of HepG2 cell invasion2007
Biological activity assessment of Ganoderma lucidumIdentified lucidenic acid N's role in anti-cancer effects2023
Neuroprotective potential in neurodegenerative modelsSuggested protective effects against neuronal degeneration2023

Propriétés

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBNHHXOJXFNM-UQCMLMITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316785
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364622-33-3
Record name Lucidenic acid N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364622-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidenic acid N
Reactant of Route 2
Lucidenic acid N
Reactant of Route 3
Lucidenic acid N
Reactant of Route 4
Lucidenic acid N
Reactant of Route 5
Lucidenic acid N
Reactant of Route 6
Lucidenic acid N
Customer
Q & A

Q1: What is the reported cytotoxic activity of Lucidenic acid N?

A1: Lucidenic acid N has shown significant cytotoxic activity against specific tumor cell lines in laboratory settings. Research indicates it exhibits cytotoxicity against Hep G2, Hep G2.2.15, and P-388 tumor cells [].

Q2: Has Lucidenic acid N been isolated from other species of Ganoderma besides Ganoderma lucidum?

A2: Yes, Lucidenic acid N has also been isolated from the fruiting bodies of Ganoderma tsugae, along with other triterpenoids []. This suggests a potential broader distribution of this compound within the Ganoderma genus.

Q3: Are there any studies investigating the synergistic effects of Lucidenic acid N with conventional chemotherapy drugs?

A3: Yes, research indicates that Lucidenic acid N exhibits synergistic cytotoxic effects with doxorubicin in HeLa cells []. This synergistic interaction was found to be partly mediated by enhanced oxidative stress and DNA damage in the cancer cells.

Q4: Is there any research on the mechanism of action of Lucidenic acid N?

A4: While specific mechanisms are still under investigation, proteomic studies suggest that treatment with Ganoderma triterpenes, including Lucidenic acid N, influences the expression of proteins involved in cell proliferation, cell cycle regulation, apoptosis, and oxidative stress []. This suggests multiple potential pathways through which Lucidenic acid N might exert its effects.

Q5: Beyond its potential anti-cancer properties, are there other areas of research related to Lucidenic acid N?

A5: While most research focuses on its cytotoxic activities, Lucidenic acid N is also being investigated for its potential role in complex herbal formulations like Wuling Capsules, studied for their anti-hepatic fibrosis effects. While Lucidenic acid N is one of many compounds in this formulation, its specific contribution to the overall therapeutic effect remains to be elucidated [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.